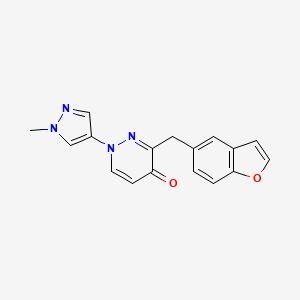
3-(1-Benzofuran-5-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzofuran-5-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-5-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Moiety: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.
Attachment of the Pyrazole Group: The pyrazole ring can be introduced through condensation reactions involving hydrazines and 1,3-diketones.
Formation of the Pyridazinone Core: The final step involves the formation of the pyridazinone ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the pyridazinone ring, potentially converting it to a dihydropyridazinone.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups onto the rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-5-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3-(1-Benzofuran-5-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-3-one: Similar structure but with a different position of the pyridazinone ring.
3-(1-Benzofuran-5-ylmethyl)-1-(1-methylpyrazol-3-yl)pyridazin-4-one: Similar structure but with a different position of the pyrazole ring.
Uniqueness
The uniqueness of 3-(1-Benzofuran-5-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one lies in its specific arrangement of functional groups and ring systems, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H14N4O2 |
|---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
3-(1-benzofuran-5-ylmethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one |
InChI |
InChI=1S/C17H14N4O2/c1-20-11-14(10-18-20)21-6-4-16(22)15(19-21)9-12-2-3-17-13(8-12)5-7-23-17/h2-8,10-11H,9H2,1H3 |
InChI Key |
JQXSYWIGCQSSOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)N2C=CC(=O)C(=N2)CC3=CC4=C(C=C3)OC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



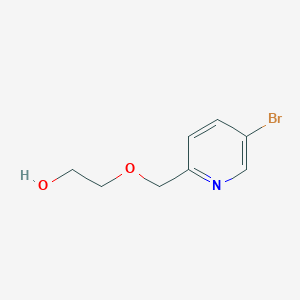
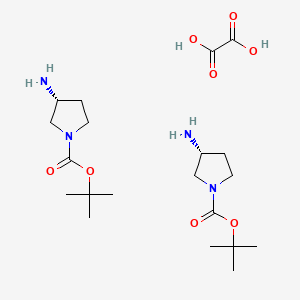
![4-amino-N-[3-(dimethylamino)propyl]-N-methylBenzamide](/img/structure/B13885643.png)
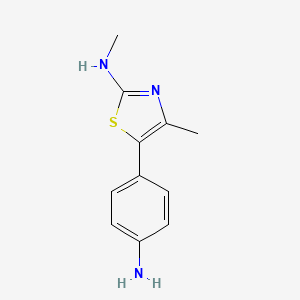
![N-[3-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)phenyl]methanesulfonamide](/img/structure/B13885647.png)
![[4-(2-Chloro-ethoxy)-phenyl]-acetic acid methyl ester](/img/structure/B13885649.png)
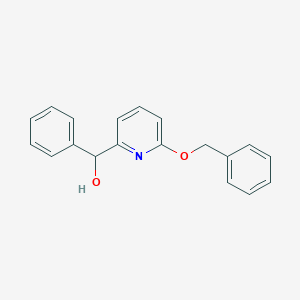
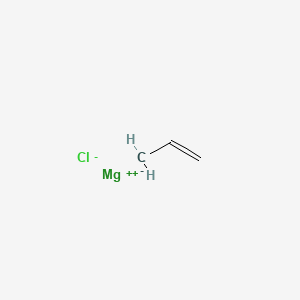
![Propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13885660.png)

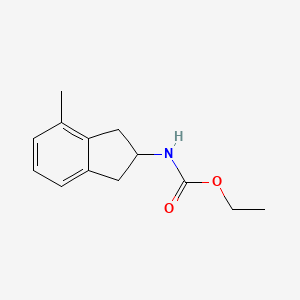
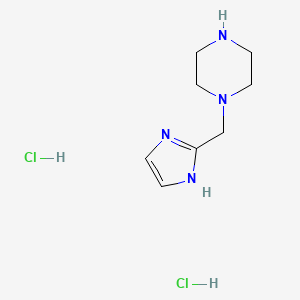
![9-(Methylsulfanylmethyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline](/img/structure/B13885697.png)
